
1-Hydroxybenzotriazole
Overview
Description
1-Hydroxybenzotriazole is a member of benzotriazoles.
Mechanism of Action
Target of Action
1-Hydroxybenzotriazole (HOBt) is an organic compound that is primarily used in peptide synthesis . Its primary targets are the carboxyl groups of amino acids, which it helps to activate for peptide bond formation .
Mode of Action
HOBt acts as a coupling reagent in peptide synthesis . It is used to produce activated esters of amino acids, which are then able to form peptide bonds with other amino acids . HOBt itself becomes part of the activated ester, and is later removed during the reaction . This process helps to suppress the racemization of chiral molecules, improving the efficiency of peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by HOBt is peptide synthesis . By facilitating the formation of peptide bonds, HOBt plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms .
Pharmacokinetics
It’s worth noting that hobt is a small, relatively nonpolar molecule, which suggests that it could potentially be well-absorbed and distributed throughout the body if it were administered as a drug .
Result of Action
The primary result of HOBt’s action is the formation of peptide bonds, leading to the synthesis of peptides and proteins . This can have a wide range of downstream effects, depending on the specific peptides or proteins being synthesized .
Action Environment
HOBt is typically used in a laboratory setting, under carefully controlled conditions . Factors such as temperature, pH, and the presence of other reagents can all influence its action and efficacy . It’s also worth noting that HOBt is sensitive to moisture and can be explosive when dry , so proper storage and handling are essential for its safe use.
Biochemical Analysis
Biochemical Properties
1-Hydroxybenzotriazole is known for its unique electronic structure, which facilitates its role as a coupling agent in peptide synthesis . The hydroxyl group attached to the benzotriazole ring increases the compound’s reactivity, making it an effective catalyst in the formation of amide bonds . It is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides .
Cellular Effects
While specific cellular effects of this compound are not widely reported, it is known that the compound plays a significant role in reducing the racemization during peptide synthesis . This suggests that it may have an impact on cellular processes involving peptide formation.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a coupling reagent used to synthesize amides by the condensation reaction between the activated ester/acid and the amino group of protected amino acids . It is also used as a racemization suppressor during peptide synthesis .
Temporal Effects in Laboratory Settings
In the oxidation of various compounds by laccase from Trametes versicolor, this compound was found to be a competitive inhibitor of the oxidation at low concentrations, but at high concentrations, it was a noncompetitive inhibitor .
Metabolic Pathways
It is known that the compound plays a crucial role in the synthesis of peptides, suggesting its involvement in protein metabolism .
Biological Activity
1-Hydroxybenzotriazole (HOBt) is a compound with diverse applications in organic synthesis and biological systems. Its biological activity has garnered attention due to its role in various biochemical processes, particularly in peptide synthesis and as a potential therapeutic agent. This article explores the biological activity of HOBt, highlighting its mechanisms, applications, and relevant case studies.
This compound is an aromatic compound with the molecular formula . It is commonly used as a coupling agent in peptide synthesis, particularly in the presence of dicyclohexylcarbodiimide (DCC), where it helps reduce racemization during the formation of amide bonds.
Mechanisms of Biological Activity
1. Pro-Apoptotic Effects:
Recent studies have demonstrated that HOBt derivatives possess significant pro-apoptotic properties, particularly against cancer cell lines. For instance, a study reported that novel triterpenic acid-benzotriazole esters, including HOBt, showed dose-dependent reductions in cell viability in A375 melanoma cells. The mechanism involved the induction of apoptosis characterized by nuclear shrinkage and upregulation of pro-apoptotic genes such as Bax, alongside downregulation of anti-apoptotic genes like Bcl-2 .
2. Enzymatic Reactions:
HOBt acts as a competitive inhibitor in enzymatic reactions involving laccase and horseradish peroxidase (HRP). In experiments, high concentrations of HOBt (5 mM) inhibited the oxidation of guaiacol by these enzymes, indicating its potential role as an enzyme regulator . This inhibition suggests that HOBt can modulate oxidative processes in biological systems.
3. Peptide Synthesis:
In synthetic chemistry, HOBt is crucial for facilitating racemization-free peptide synthesis. By acting as a mediator in coupling reactions, it enhances the efficiency and selectivity of peptide bond formation while minimizing unwanted side reactions .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various HOBt derivatives on A375 melanoma cells. The results indicated that compounds synthesized from HOBt exhibited stronger cytotoxic activities compared to their parent compounds. Specifically, at a concentration of 50 μM, certain derivatives reduced cell viability to 62.5% compared to untreated controls . The study utilized quantitative real-time PCR to confirm the modulation of apoptotic gene expression.
Case Study 2: Enzymatic Inhibition
Research on the role of HOBt in oxidation reactions revealed its capacity to inhibit laccase activity significantly. The Lineweaver-Burk analysis demonstrated that at elevated concentrations (5 mM), HOBt effectively inhibited enzyme activity, suggesting its potential application in controlling oxidative stress within biological systems .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₆H₅N₃O |
Role in Peptide Synthesis | Reduces racemization |
Pro-Apoptotic Activity | Induces apoptosis in cancer cells |
Enzyme Inhibition | Competitive inhibitor for laccase and HRP |
Scientific Research Applications
Peptide Synthesis
HOBt is predominantly recognized for its role in peptide synthesis, where it facilitates the formation of amide bonds between amino acids. It acts as a coupling reagent, particularly in the carbodiimide method, which helps to prevent racemization during the reaction process. The use of HOBt allows for more efficient coupling reactions, yielding higher purity peptides.
Case Study: Racemization-Free Peptide Synthesis
A study demonstrated the simultaneous use of HOBt and copper(II) chloride as additives in peptide synthesis via the carbodiimide method. This combination significantly reduced racemization and improved the overall yield of the desired peptide product .
Ester Hydrolysis
HOBt exhibits potent esterolytic activity, particularly towards activated esters such as p-nitrophenyl diphenyl phosphate (PNPDPP). Research indicates that HOBt can effectively hydrolyze these esters in cationic micelles at physiological pH levels, making it a valuable reagent in synthetic organic chemistry .
Computational Insights
Computational studies have elucidated the nucleophilic character of HOBt and its derivatives. These studies employed density functional theory (DFT) methods to analyze the geometries and reactivity of HOBt, confirming its effectiveness as a catalyst for ester hydrolysis .
Enzymatic Processes
In addition to its role in chemical synthesis, HOBt has been shown to act as a mediator in enzymatic bleaching processes within the paper and pulp industry. Its ability to facilitate atmospheric oxidation enhances the efficiency of these processes while minimizing environmental impact.
Comparison with Other Coupling Agents
HOBt is often compared with other coupling agents like N-Hydroxysuccinimide (NHS) and 2-Hydroxybenzylamine. Below is a comparative table highlighting their unique features:
Compound Name | Structure Type | Primary Use | Unique Feature |
---|---|---|---|
1-Hydroxybenzotriazole | Benzotriazole derivative | Peptide synthesis | Effective racemization suppressor |
N-Hydroxysuccinimide | Succinimide derivative | Peptide coupling | More soluble; less effective at suppressing racemization |
2-Hydroxybenzylamine | Amino compound | Organic synthesis | Different reactivity profile |
NHS Ester | Ester derivative | Coupling agent | Higher solubility; less stability |
HOBt stands out due to its specific ability to suppress racemization while facilitating efficient amide bond formation, making it particularly valuable in peptide synthesis compared to other similar compounds.
Q & A
Basic Research Questions
Q. What is the role of HOBt in suppressing racemization during peptide synthesis, and how is it methodologically integrated into coupling reactions?
HOBt acts as a racemization suppressor by forming active esters with carboxyl groups, reducing the likelihood of chiral center inversion in amino acids. Methodologically, it is typically used with carbodiimide coupling agents (e.g., EDC or DIC) in a 1:1:1 molar ratio (carbodiimide:HOBt:carboxylic acid) under anhydrous conditions. The reaction is performed in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C, with progress monitored by TLC or HPLC to confirm ester formation .
Q. How do researchers characterize the purity and stability of HOBt hydrate in experimental settings?
Purity is assessed via HPLC (C18 column, UV detection at 254 nm) or titration with iodometric reagents to quantify active hydroxyl groups. Stability is evaluated by thermogravimetric analysis (TGA) to determine dehydration kinetics and differential scanning calorimetry (DSC) to identify melting points (155–160°C for hydrated forms). Storage recommendations include desiccation at –20°C in airtight containers to prevent hydrolysis .
Q. What solvent systems are optimal for HOBt-mediated amide bond formation, and how do polar protic solvents impact reaction efficiency?
Polar aprotic solvents (DMF, DCM) are preferred due to HOBt’s limited solubility in water (1.2 g/L at 25°C). Polar protic solvents (e.g., methanol) reduce coupling efficiency by competing with HOBt for activation sites, leading to lower yields. Solvent choice is validated by comparing reaction kinetics via NMR or LC-MS to track intermediate ester formation .
Advanced Research Questions
Q. How can polymer-supported HOBt derivatives improve recyclability in automated combinatorial synthesis?
Polymer-bound HOBt (e.g., polystyrene- or PEG-supported variants) enables iterative acylation without intermediate purification. For example, after coupling carboxylic acids with carbodiimides, the polymer-HOBt conjugate is filtered and reused for subsequent cycles. This method reduces waste and is validated by measuring yield consistency (>95% over 5 cycles) via mass balance analysis .
Q. What experimental strategies resolve contradictions in reported yields for HOBt-mediated phosphorylation of nucleosides?
Discrepancies arise from varying activation times (30–120 min) and moisture levels. A systematic approach involves:
- Conducting kinetic studies under inert atmosphere (argon) to minimize hydrolysis.
- Using ³¹P NMR to monitor phosphoester formation in real time.
- Comparing anhydrous HOBt (stored over molecular sieves) vs. hydrated forms, as water content >5% reduces phosphorylation efficiency by 30–40% .
Q. How does HOBt interact with transition-metal complexes (e.g., Rh³⁺) in aqueous media, and what analytical techniques elucidate binding modes?
HOBt coordinates with Rh³⁺ via its hydroxyl and triazole nitrogen atoms, forming stable chelates. Binding is studied using UV-Vis spectroscopy (λmax shifts from 450 nm to 520 nm upon complexation) and X-ray crystallography. Competitive titration with EDTA confirms stoichiometry (1:1 Rh:HOBt), while cyclic voltammetry reveals redox stability in pH 7–9 buffers .
Q. What mechanistic insights explain HOBt’s dual role in acylating cysteine residues in viral enzymes and suppressing side reactions in solid-phase peptide synthesis?
HOBt’s electrophilic ester intermediates selectively acylate nucleophilic cysteine thiols in viral proteases (e.g., SARS-CoV-2 Mpro) via Michael addition. In peptide synthesis, this reactivity is mitigated by using excess HOBt (2–3 eq.) to outcompete thiol-containing side chains. Mechanistic studies employ MALDI-TOF to track cysteine adducts and DFT calculations to model transition-state energies .
Q. Methodological Design & Data Analysis
Q. How should researchers design controlled experiments to evaluate HOBt’s efficiency relative to newer coupling agents (e.g., OxymaPure)?
- Use a standardized peptide model (e.g., Gly-Phe-Val) synthesized under identical conditions (solvent, temperature, molar ratios).
- Compare coupling kinetics via inline FTIR to track active ester formation.
- Quantify racemization by chiral HPLC (CSP column) and side products by LC-MS.
- Statistical analysis (ANOVA) identifies significant differences in yield and purity .
Q. What computational tools are effective for predicting HOBt’s tautomeric stability in different pH environments?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates energy differences between tautomers (1-hydroxy vs. 2-hydroxy). Solvent effects are modeled using the COSMO-RS framework. Experimental validation involves UV-Vis pH titrations (pKa ≈ 4.9 for hydroxyl proton) and ¹H NMR in D₂O to track proton exchange rates .
Q. Handling & Optimization
Q. What precautions are critical when using HOBt in high-temperature (>80°C) reactions, given its exothermic decomposition risks?
- Conduct small-scale DSC/TGA to identify decomposition onset (~180°C).
- Use reflux condensers and inert gas sparging to minimize oxygen exposure.
- Monitor pressure buildup in sealed vessels via in situ Raman spectroscopy.
- Safety protocols align with NFPA 704 ratings (Health: 2, Flammability: 1) .
Properties
IUPAC Name |
1-hydroxybenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOKPJOREAFHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40150-21-8 (hydrochloride salt), 63307-62-0 (ammonium salt) | |
Record name | 1-Hydroxybenzotriazole | |
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DSSTOX Substance ID |
DTXSID3044627 | |
Record name | 1-Hydroxybenzotriazole | |
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Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light yellow fine crystals with lumps; [Sigma-Aldrich MSDS] | |
Record name | 1-Hydroxybenzotriazole | |
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Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24825454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2592-95-2 | |
Record name | 1-Hydroxybenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2592-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Hydroxybenzotriazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, 1-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Hydroxybenzotriazole | |
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Record name | 1-hydroxybenzotriazole | |
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Record name | 1-Hydroxybenzotriazole | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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